molecular formula C20H28N2O3 B12666155 (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide CAS No. 85248-87-9

(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12666155
CAS No.: 85248-87-9
M. Wt: 344.4 g/mol
InChI Key: ZASBADBZECAFKT-KRWDZBQOSA-N
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Description

(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide (CAS 85248-87-9) is a high-purity chemical compound with a molecular formula of C20H28N2O3 and a molecular weight of 344.448 g/mol. This compound features a stereospecific (S) configuration and is supplied for research applications. It is provided with documented analytical data, including a LogP of 2.35 . This product is intended for use in laboratory research only and is not suitable for diagnostic or therapeutic uses in humans or animals. The 5-oxopyrrolidine (or gamma-lactam) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several pharmacologically active molecules . Research into analogous 5-oxopyrrolidine derivatives has demonstrated their potential as novel neuroprotective agents, with some compounds showing activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity, suggesting relevance for neuroscience and neuropharmacology studies . Furthermore, structurally related compounds based on the 5-oxopyrrolidine core have been explored for their promising anticancer and antimicrobial properties, highlighting the value of this chemotype in early-stage drug discovery efforts . From an analytical chemistry perspective, this compound can be separated and analyzed using a reverse-phase (RP) HPLC method on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility) . This scalable method is suitable for applications ranging from analytical quantification to the preparative isolation of impurities, supporting its use in pharmacokinetic studies and quality control during investigative research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85248-87-9

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3/t17-/m0/s1

InChI Key

ZASBADBZECAFKT-KRWDZBQOSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Synthesis and Functionalization

A representative synthetic route begins with (S)-pyroglutamic acid, which undergoes multi-step transformations to yield di-protected intermediates such as di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride. This intermediate is prepared in approximately five steps, involving protection and activation strategies to preserve stereochemistry and enable subsequent functionalization.

Acylation of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is benzoylated using benzoyl chloride under controlled conditions. This reaction is typically performed in an aprotic solvent such as dichloromethane with a base like triethylamine to neutralize the generated hydrochloric acid. The reaction proceeds at room temperature with stirring, yielding the N-benzoyl intermediate.

Amidation to Introduce N,N-Dibutyl Carboxamide

The carboxylic acid functionality at the 2-position is converted to the N,N-dibutyl carboxamide via coupling with dibutylamine. Amidation is facilitated by coupling reagents such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which activate the carboxyl group for nucleophilic attack by the amine. These reagents have been shown to provide good yields and minimize side reactions such as diketopiperazine formation.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrolidine core synthesis From (S)-pyroglutamic acid, multi-step protection and activation Chiral pyrrolidine intermediate with protected groups
2 N-Benzoylation Benzoyl chloride, triethylamine, dichloromethane, room temp Formation of N-benzoyl pyrrolidine intermediate
3 Amidation Dibutylamine, coupling reagent (EEDQ or TBTU), mild conditions Formation of N,N-dibutyl carboxamide, high yield, minimal side products
4 Oxidation Mild oxidants (e.g., KMnO4, CrO3), controlled conditions Introduction of 5-oxo group on pyrrolidine ring

Research Findings and Optimization Notes

  • Coupling Reagents: Among tested coupling reagents, EEDQ and TBTU are preferred for amidation due to their efficiency and selectivity. BPC and PFTU may lead to unwanted diketopiperazine byproducts, reducing yield and complicating purification.

  • Stereochemical Integrity: Starting from (S)-pyroglutamic acid ensures the (S)-configuration is retained throughout the synthesis, critical for biological activity and analytical consistency.

  • Scalability: Industrial adaptations of these methods focus on optimizing solvent use, reaction times, and purification steps. Continuous flow reactors and automated systems are potential enhancements for large-scale production.

  • Analytical Validation: Reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile-water mobile phases is effective for monitoring purity and isolating the (S)-enantiomer. Phosphoric acid or formic acid can be used as modifiers depending on compatibility with mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Potential Therapeutic Uses
Research indicates that compounds similar to (S)-1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide may exhibit biological activities such as inhibition of cholinesterases, which are enzymes involved in neurotransmission. Inhibitors of acetylcholinesterase and butyrylcholinesterase are of particular interest for treating conditions like Alzheimer's disease and other cognitive disorders .

Biochemical Studies

Antioxidant Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, related compounds have been evaluated for their ability to scavenge free radicals using assays like the DPPH radical scavenging method. These studies highlight the potential of this compound and its derivatives as effective antioxidants .

Case Study: HPLC Analysis

A study demonstrated the effective separation of this compound on a Newcrom R1 HPLC column, showcasing its applicability in analytical settings. The findings emphasized the compound's utility in isolating impurities and analyzing pharmacokinetics under various conditions .

Case Study: Antioxidant Evaluation

In another study, various pyrrolidine derivatives were screened for antioxidant activity using the DPPH assay. The results indicated that certain modifications to the pyrrolidine structure enhanced antioxidant properties significantly compared to well-known antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.

    Pathway Modulation: Affecting key signaling pathways within the cell, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chromatographic Behavior

The compound is optimally separated using the Newcrom R1 HPLC column, a reverse-phase column with low silanol activity . This contrasts with structurally analogous compounds that may require mixed-mode columns (e.g., Newcrom A, AH, B, or BH) due to differences in ion-pairing interactions. For example:

  • Compounds with ionizable groups (e.g., carboxylic acids or amines) often necessitate mixed-mode columns for effective retention and resolution, unlike (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide, which lacks strong ionizable moieties .
  • Higher-polarity analogs may exhibit shorter retention times under identical mobile-phase conditions (acetonitrile/water with phosphoric or formic acid) due to reduced hydrophobicity compared to this compound’s LogP of 2.35 .
Table 1: Chromatographic Parameters for this compound vs. Hypothetical Analogs
Parameter This compound Polar Analog (e.g., Hydroxyl-substituted) Ionizable Analog (e.g., Carboxylic Acid)
Column Type Newcrom R1 (reverse-phase) Newcrom R1 Newcrom A/B (mixed-mode)
Mobile Phase MeCN/water + H₃PO₄ or HCOOH MeCN/water + H₃PO₄ MeCN/water + ion-pairing reagent
Retention Time Moderate (LogP 2.35) Shorter Variable (pH-dependent)

Structural and Physicochemical Properties

Compared to other pyrrolidine derivatives:

    Biological Activity

    (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    PropertyValue
    CAS Number 85248-87-9
    Molecular Formula C20H28N2O3
    Molecular Weight 344.4 g/mol
    IUPAC Name 1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
    InChI Key ZASBADBZECAFKT-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound may interact with enzymes and receptors, influencing cellular pathways that are critical for therapeutic effects. Specific mechanisms include:

    • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy.
    • Receptor Modulation : It may act as a modulator of receptor activity, impacting neurotransmission and other signaling processes.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549) cells.

    • Study Findings :
      • Compounds structurally related to this compound showed varying degrees of anticancer activity, with some derivatives reducing A549 cell viability significantly (up to 61%) compared to controls .
      • The incorporation of specific substituents on the pyrrolidine ring was found to enhance anticancer properties, suggesting a structure-activity relationship that could be exploited for drug development .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.

    • Research Insights :
      • Compounds within this class have demonstrated effectiveness against resistant strains of Staphylococcus aureus and other clinically significant bacteria .
      • The ability to combat multidrug resistance makes these compounds promising candidates in the fight against antibiotic-resistant infections.

    Case Study 1: Anticancer Efficacy

    In a controlled study, derivatives similar to (S)-1-benzoyl-N,N-dibutyl-5-oxopyrrolidine were tested for their cytotoxic effects on A549 cells using the MTT assay. The results indicated that certain substitutions on the pyrrolidine structure significantly enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

    Case Study 2: Neuroprotective Properties

    Another related compound was evaluated for neuroprotective effects against NMDA-induced cytotoxicity. This study revealed that specific derivatives exhibited protective activities that could be beneficial for treating neurodegenerative conditions . The mechanism involved modulation of calcium influx and receptor regulation.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and conditions for preparing (S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide?

    • Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. For example, analogous pyrrolidinecarboxamide derivatives are synthesized using activated esters (e.g., benzoyl chloride) and purified via recrystallization. Reaction yields (~20–30%) are influenced by solvent choice (e.g., DMF or THF), temperature (50–80°C), and stoichiometric ratios of starting materials. Post-synthesis, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is recommended for purification .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

    • Methodological Answer :

    • 1H NMR : Identifies stereochemistry and substituent positions (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons, δ ~7.5–8.5 ppm for benzoyl aromatic protons) .
    • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1640–1660 cm⁻¹ for amides and ketones) .
    • Mass Spectrometry (EI) : Validates molecular weight (e.g., m/z values corresponding to [M]+ peaks) and fragmentation patterns .
    • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for related 5-oxopyrrolidinecarboxamides .

    Q. What safety protocols are critical during handling and storage?

    • Methodological Answer :

    • Handling : Use fume hoods, closed systems, or local exhaust to avoid inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats. Avoid dust generation .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizers and light. Monitor for degradation using periodic HPLC analysis .

    Advanced Research Questions

    Q. How can thermal stability and decomposition pathways be systematically analyzed?

    • Methodological Answer :

    • Thermogravimetric Analysis (TGA) : Quantifies mass loss under heating (e.g., 25–600°C at 10°C/min in N₂).
    • Differential Scanning Calorimetry (DSC) : Detects endo/exothermic events (e.g., melting points, decomposition).
    • GC-MS : Identifies volatile decomposition products (e.g., CO, NOx, or benzoyl derivatives) under controlled pyrolysis .

    Q. What computational strategies validate stereochemical assignments and reactivity?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to confirm stereochemistry.
    • Molecular Dynamics Simulations : Model solvation effects and conformational stability in biological matrices .

    Q. How should researchers resolve contradictions in biological activity data across studies?

    • Methodological Answer :

    • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
    • Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to assess effect sizes and reproducibility. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based MTT assays) .

    Q. What strategies optimize enantiomeric purity during synthesis?

    • Methodological Answer :

    • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients for enantiomer separation.
    • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance stereoselectivity .

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